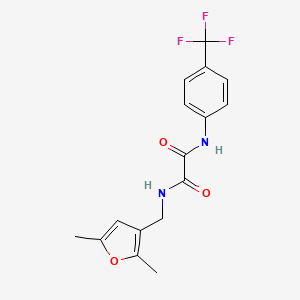
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTFMOX and has been synthesized using various methods.
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research has shown the role of Orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Compulsive food seeking and intake may be linked to neural systems that motivate and reinforce drug abuse. The study investigates the effects of various compounds on binge eating in rats, highlighting the potential for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Neurokinin-1 Receptor Antagonist for Clinical Administration
A water-soluble, orally active neurokinin-1 receptor antagonist has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential for developing new treatments in these areas (Harrison et al., 2001).
Insecticidal Activity of Chemical Compounds
The modification of chemical compounds for enhanced insecticidal activity has been studied, with certain derivatives showing broad-spectrum insecticide effects. This research expands the understanding of structure-activity relationships in the development of new insecticides (Samaritoni et al., 1999).
Synthesis and Cytotoxicity of 1,2,3-Triazoles
The synthesis of novel 1,2,3-triazoles and their structural characterization, including their cytotoxicity against brine shrimp, highlights the potential application of these compounds in developing new therapeutic agents (Ahmed et al., 2016).
Combustion and Emissions Characteristics of Fuel Additives
An investigation into the combustion and emissions characteristics of 2-methylfuran as a gasoline additive in spark-ignition engines suggests potential environmental and performance benefits, indicating avenues for further research in sustainable fuel alternatives (Wei et al., 2014).
Microbial Degradation of Industrial Solvents
The microbial degradation of N,N-dimethylformamide by a strain of Paracoccus sp. isolated from activated sludge demonstrates the potential for bioremediation in treating industrial wastewater containing toxic chemicals (Zhou et al., 2018).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHPZWSMPENAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

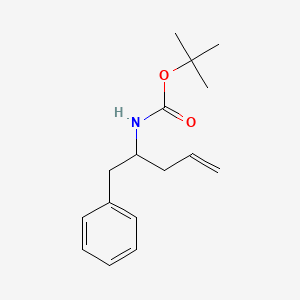
![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
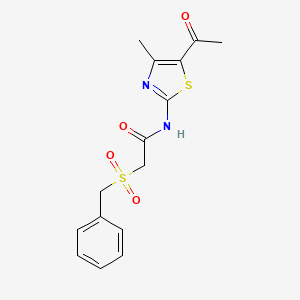
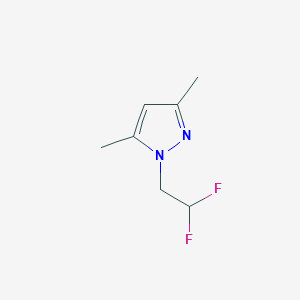
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)
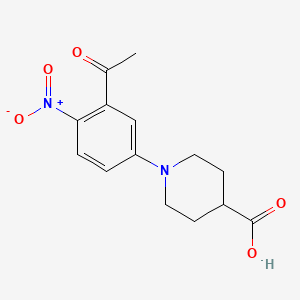
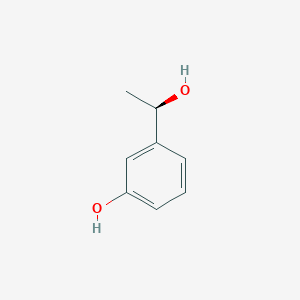
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)